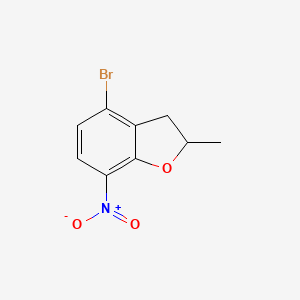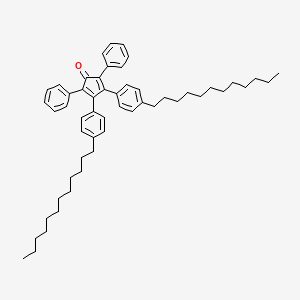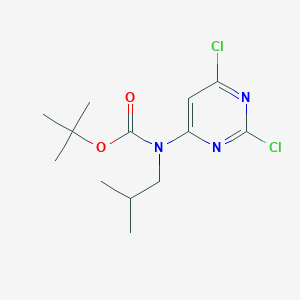
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is often used in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
化学反応の分析
Types of Reactions
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but lacks the isobutyl group.
Tert-butyl (2,6-dichloropyridin-4-yl)carbamate: Contains a pyridine ring instead of a pyrimidine ring.
Tert-butyl (4,6-dimethoxy-2-pyrimidyl)carbamate: Substituted with methoxy groups instead of chlorine atoms.
Uniqueness
Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and isobutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C13H19Cl2N3O2 |
|---|---|
分子量 |
320.21 g/mol |
IUPAC名 |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C13H19Cl2N3O2/c1-8(2)7-18(12(19)20-13(3,4)5)10-6-9(14)16-11(15)17-10/h6,8H,7H2,1-5H3 |
InChIキー |
OSNXPHSCAGVEEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


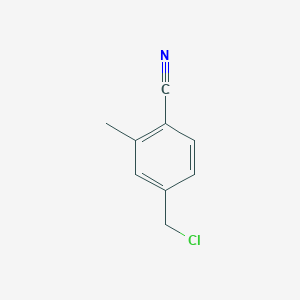
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
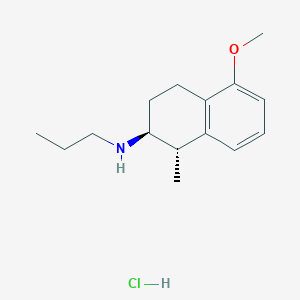
![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
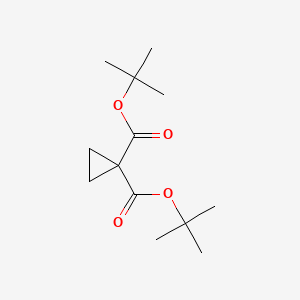
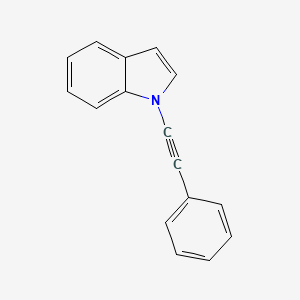
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
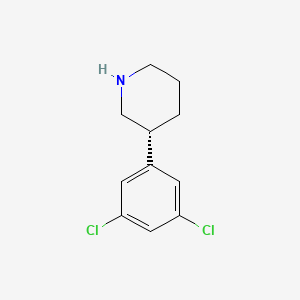
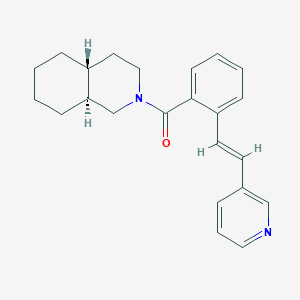
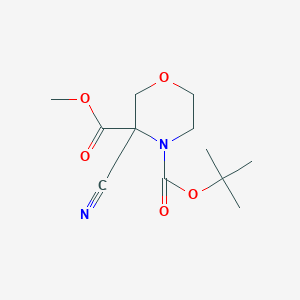
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
